molecular formula C14H22O B8277242 4-[4-(1,1-Dimethylethyl)phenyl]-butanol

4-[4-(1,1-Dimethylethyl)phenyl]-butanol

Cat. No. B8277242
M. Wt: 206.32 g/mol
InChI Key: QJJYXZAWDVRZFS-UHFFFAOYSA-N
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Patent
US04855462

Procedure details

To a stirred suspension of lithium aluminum hydride (4.0 g, 0.105 mol) in THF (100 mL) at 0° C. under a nitrogen atmosphere was added a solution of 4-[4-(1,1-dimethylethyl)-phenyl]butanoic acid (10.31 g, 0.0455 mol) in THF (80 mL). The reaction was heated to reflux for 6 hours. The reaction was cooled to 0° C. and water (4 mL), 15% NaOH (4 mL) and water (12 mL) were carefully added. Ethyl ether (150 mL) was added, the mixture warmed to ambient temperature, and the precipitated salts were removed by filtration. Removal of solvent gave 9.15 g of 4-[4-(1,1-dimethylethyl)phenyl]-butanol as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([C:11]1[CH:16]=[CH:15][C:14]([CH2:17][CH2:18][CH2:19][C:20](O)=[O:21])=[CH:13][CH:12]=1)([CH3:10])[CH3:9].O.[OH-].[Na+]>C1COCC1.C(OCC)C>[CH3:10][C:8]([C:11]1[CH:12]=[CH:13][C:14]([CH2:17][CH2:18][CH2:19][CH2:20][OH:21])=[CH:15][CH:16]=1)([CH3:7])[CH3:9] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.31 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitated salts were removed by filtration
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=CC=C(C=C1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.15 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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